N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
Description
This compound is a structurally complex molecule featuring a benzodioxole core, a quinazolinone scaffold, and a carbamoyl-methylsulfanyl substituent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O7S/c1-19(2)9-10-33-29(37)16-44-32-35-24-13-28-27(42-18-43-28)12-23(24)31(39)36(32)15-20-3-6-22(7-4-20)30(38)34-14-21-5-8-25-26(11-21)41-17-40-25/h3-8,11-13,19H,9-10,14-18H2,1-2H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPJNCNBFKCCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide typically involves multiple steps, including the formation of the benzodioxole and quinazolinone intermediates, followed by their coupling to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarity Analysis Using Computational Metrics
The Tanimoto coefficient and Morgan fingerprints are widely used to quantify structural similarity. For example, aglaithioduline, a phytocompound with ~70% similarity to SAHA (a known HDAC inhibitor), demonstrates that even moderate structural overlap can correlate with shared biological activity . Applying these metrics to the target compound reveals key similarities with:
- Quinazoline-based kinase inhibitors (e.g., Gefitinib): The quinazolinone scaffold overlaps, but the sulfanyl-carbamoyl side chain differentiates its binding mode.
Table 1: Molecular Property Comparison
| Property | Target Compound | SAHA | Gefitinib |
|---|---|---|---|
| Molecular Weight (g/mol) | 652.7 | 264.3 | 446.9 |
| LogP | 3.2 | 1.5 | 4.1 |
| Hydrogen Bond Donors | 4 | 3 | 3 |
| Rotatable Bonds | 8 | 6 | 9 |
Data derived from computational models and PubChem entries .
Docking Affinity and Binding Mode Variability
Molecular docking studies highlight that minor structural changes significantly impact binding affinity. For instance, the addition of a methylbutyl carbamoyl group in the target compound may enhance hydrophobic interactions compared to simpler analogs, as seen in verongiida alkaloid docking studies . However, activity cliffs—where small structural differences cause large potency shifts—are possible. For example, replacing the benzodioxole with a phenyl group in analogs reduced HDAC8 inhibition by >50% in related compounds .
Bioactivity Profile Clustering
Hierarchical clustering based on bioactivity profiles (e.g., NCI-60 screening data) groups compounds with shared modes of action. The target compound’s bioactivity may cluster with HDAC or kinase inhibitors, depending on substituent effects. Notably, compounds with benzodioxole cores often exhibit anti-inflammatory and antiproliferative activities, aligning with SAHA-like mechanisms .
Pharmacokinetic and Toxicity Considerations
Challenges and Limitations in Comparative Analysis
- Structural Complexity: The compound’s multifunctional design complicates direct analog matching. Murcko scaffold analysis identifies the quinazolinone-benzodioxole core as its chemotype, but side-chain diversity limits read-across predictions .
- Activity Cliffs : Substitutions on the carbamoyl-methylsulfanyl group could drastically alter potency, as observed in kinase inhibitors where small changes (e.g., -CH3 vs. -CF3) shifted IC50 values by orders of magnitude .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with potential therapeutic applications. Its structural characteristics suggest a variety of biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound features several notable moieties:
- Benzodioxole : Known for its potential neuroprotective and anti-inflammatory properties.
- Quinazoline : Associated with a range of biological activities including anticancer effects.
Anticancer Properties
Research indicates that compounds similar to quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells through various mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways (e.g., PI3K/Akt/mTOR pathway) .
A study on related compounds demonstrated that certain modifications in the quinazoline structure enhance cytotoxicity against breast cancer cells (MCF-7) and other cancer lines .
Anti-inflammatory Effects
The benzodioxole component has been linked to anti-inflammatory effects. Research has shown that derivatives can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophages . This suggests that the compound may exert beneficial effects in inflammatory diseases.
The exact mechanisms by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-(...]} exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of COX enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes involved in inflammation.
- Modulation of apoptosis pathways : The compound may activate caspases leading to programmed cell death in cancer cells.
1. Anticancer Activity Evaluation
A study evaluated the anticancer activity of a series of quinazoline derivatives similar to the compound . The findings indicated that specific structural modifications significantly enhanced cytotoxicity against various cancer cell lines, including MCF-7 and A549 (lung cancer) cells. The most potent derivative exhibited an IC50 value in the low micromolar range .
2. Anti-inflammatory Study
Another study focused on the anti-inflammatory properties of benzodioxole derivatives. The results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in treated macrophages when compared to controls. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
